LogP Optimization for Permeability and Reduced Off-Target Binding
The computed LogP of 2.78 for the target compound represents a balanced lipophilicity profile. In comparison, the simple 2-nitrophenol has a LogP of approximately 1.79, while the bulkier 4-tert-butyl-2-nitrophenol has a LogP of approximately 3.5 [1]. This intermediate value sits within the optimal range for oral absorption and cellular permeability (LogP 1-3) while minimizing the risk of non-specific binding and metabolic liability associated with highly lipophilic compounds [1]. Replacing the cyclopropylmethyl group with a smaller alkyl chain would likely reduce permeability, while a larger alkyl chain would increase metabolic clearance.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.78 |
| Comparator Or Baseline | 2-Nitrophenol (LogP ~1.79); 4-tert-Butyl-2-nitrophenol (LogP ~3.5) |
| Quantified Difference | ΔLogP of +0.99 vs. 2-nitrophenol and -0.72 vs. 4-tert-butyl-2-nitrophenol |
| Conditions | Computed values using standard fragmentation methods (ChemSrc/PubChem) |
Why This Matters
An optimized LogP of 2.78 positions this compound as a superior starting point for lead optimization over both more polar and more lipophilic analogs, potentially reducing the number of iterative design-make-test cycles.
- [1] PubChem. 2-Nitrophenol (CID 6947). Computed LogP: ~1.79. 4-tert-Butyl-2-nitrophenol (CID 133029). Computed LogP: ~3.5. View Source
